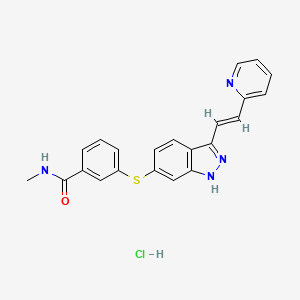
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an indazole moiety, and a benzamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine-Vinyl Intermediate: This step involves the reaction of a pyridine derivative with a vinyl group under specific conditions to form the pyridine-vinyl intermediate.
Indazole Formation: The pyridine-vinyl intermediate is then reacted with an appropriate reagent to form the indazole ring.
Thioether Formation: The indazole derivative is further reacted with a thiol compound to introduce the thioether linkage.
Benzamide Formation: The final step involves the reaction of the thioether intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions, catalysts, and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and indazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide
- (E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide sulfate
Uniqueness
(E)-N-Methyl-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide hydrochloride is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H19ClN4OS |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-methyl-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H18N4OS.ClH/c1-23-22(27)15-5-4-7-17(13-15)28-18-9-10-19-20(25-26-21(19)14-18)11-8-16-6-2-3-12-24-16;/h2-14H,1H3,(H,23,27)(H,25,26);1H/b11-8+; |
InChI Key |
SGVUWKICTZTAPA-YGCVIUNWSA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4.Cl |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















